tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Description
Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a piperidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-[methyl-(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-6-9-17-14(18-12)19(5)13-7-10-20(11-8-13)15(21)22-16(2,3)4/h6,9,13H,7-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIAQBCHQHYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118378 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[methyl(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-42-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[methyl(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[methyl(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate . One common synthetic route is the reaction of 4-methylpyrimidin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring can help optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyrimidinyl or piperidinyl groups.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical and material science applications.
Scientific Research Applications
Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological processes involving piperidines and pyrimidines.
Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: can be compared with other similar compounds, such as tert-Butyl (4-methylpyridin-2-yl)carbamate and tert-Butyl (4-methylpiperidin-4-yl)carbamate . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the tert-butyl, pyrimidinyl, and piperidinyl groups, which confer distinct chemical properties and reactivity.
Biological Activity
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS No. 1261232-42-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, a tert-butyl group, and a methylpyrimidine moiety. Its molecular formula is , and it possesses a molecular weight of approximately 298.41 g/mol.
Antiviral Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit antiviral activities. For instance, certain piperidine derivatives have shown effectiveness against viral infections such as HIV and Hepatitis C virus (HCV). The structure of the compound allows for interaction with viral proteins, potentially inhibiting their functions.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, while the methylpyrimidine group may enhance binding affinity and specificity towards these targets. Studies suggest that the compound may inhibit enzyme activities critical for viral replication or cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Research indicates that modifications to the piperidine ring or the introduction of different substituents on the pyrimidine can significantly alter the potency and selectivity of the compound against various biological targets.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methyl group on pyrimidine | Increased antiviral activity | Enhances interaction with viral proteins |
| Tert-butyl group | Improved solubility and stability | Facilitates better bioavailability |
Case Studies
- Anti-HIV Activity : In vitro studies demonstrated that this compound exhibited an EC50 value of approximately 3.98 µM against HIV type 1, indicating potent antiviral properties with a favorable therapeutic index .
- HCV Inhibition : Another study reported that derivatives similar to this compound inhibited HCV NS5B RNA polymerase with IC50 values ranging from 31.9 µM to 32.2 µM, showcasing their potential as therapeutic agents against HCV .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Initial assessments suggest that it has favorable absorption characteristics with low cytotoxicity across various cell lines, including human lung fibroblasts and cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
